molecular formula C20H16Cl2O3S B4536595 Benzyl {4-[(2,6-dichlorophenoxy)methyl]phenyl} sulfone

Benzyl {4-[(2,6-dichlorophenoxy)methyl]phenyl} sulfone

Cat. No.: B4536595
M. Wt: 407.3 g/mol
InChI Key: LBYLTNCUBHPEJB-UHFFFAOYSA-N
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Description

Benzyl {4-[(2,6-dichlorophenoxy)methyl]phenyl} sulfone is an organic compound characterized by the presence of a benzyl group attached to a sulfone moiety. This compound is notable for its unique chemical structure, which includes a dichlorophenoxy group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl {4-[(2,6-dichlorophenoxy)methyl]phenyl} sulfone typically involves a multi-step process. One common method includes the reaction of benzyl chloride with 4-[(2,6-dichlorophenoxy)methyl]phenyl sulfone under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzyl {4-[(2,6-dichlorophenoxy)methyl]phenyl} sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfides.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl {4-[(2,6-dichlorophenoxy)methyl]phenyl} sulfone has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl {4-[(2,6-dichlorophenoxy)methyl]phenyl} sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

    Benzyl sulfone: Lacks the dichlorophenoxy group, making it less complex.

    Phenyl sulfone: Similar sulfone group but different aromatic substitution pattern.

    Dichlorophenoxybenzene: Contains the dichlorophenoxy group but lacks the sulfone moiety.

Uniqueness: Benzyl {4-[(2,6-dichlorophenoxy)methyl]phenyl} sulfone is unique due to the combination of its benzyl, dichlorophenoxy, and sulfone groups, which confer distinct chemical and biological properties not found in simpler analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and application development.

Properties

IUPAC Name

2-[(4-benzylsulfonylphenyl)methoxy]-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2O3S/c21-18-7-4-8-19(22)20(18)25-13-15-9-11-17(12-10-15)26(23,24)14-16-5-2-1-3-6-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYLTNCUBHPEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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